ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate is a compound with the molecular formula C6H9N3O2 . It has a molecular weight of 155.16 .
Synthesis Analysis
The synthesis of imidazoles has seen significant advances in recent years . The methodologies developed for the synthesis of imidazol-4-ones can be used to produce three C5-substitution patterns . The preparation of (4H)-imidazol-4-ones goes back as far as 1907 . Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .Molecular Structure Analysis
The molecular structure of ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate is represented by the InChI code: 1S/C6H9N3O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H3,7,8,9) .Chemical Reactions Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Molecular Structures and Hydrogen Bonding
Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate is involved in forming hydrogen-bonded supramolecular structures. For example, its derivative, ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate, links molecules into chains and complex sheets through a combination of hydrogen bonds, demonstrating its potential in molecular structure research (Costa et al., 2007).
Synthesis and Transformation in Chemical Studies
Ethyl 5-chloroimidazole-4-carboxylate, a related compound, is synthesized through various chemical processes, like diazotisation and photolysis. This compound has been transformed into alcohols and other derivatives, showcasing its versatility in synthetic chemistry (Brown et al., 1980).
Role in Biosynthesis of Purine Nucleotides
Derivatives of ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate have been studied in the context of purine nucleotide biosynthesis. Ethyl and benzyl 5-amino-1-(2-pyridyl)imidazole-4-carboxylates, closely related compounds, are converted into amino acids and acids, indicating its relevance in the study of nucleotide biosynthesis (Cusack et al., 1980).
Implications in Drug Synthesis and Modifications
The compound and its derivatives are used in the synthesis and modification of drugs. For example, ethyl 5-amino-1H-imidazole-4-carboxylate is utilized in creating biologically active N6-substituted 2-azaadenines and 2-azahypoxanthines, which have potential pharmacological applications (Andersen & Pedersen, 1986).
Mechanism of Action
properties
IUPAC Name |
ethyl 2-amino-5-chloro-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQWHUMJTWBQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2091036-90-5 |
Source
|
Record name | ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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